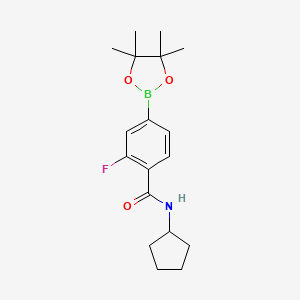

N-Cyclopentyl-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-Cyclopentyl-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a boronic acid derivative that has garnered significant interest in the field of organic chemistry This compound is notable for its unique structure, which includes a cyclopentyl group, a fluorine atom, and a dioxaborolane moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopentyl-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves a multi-step process. One common method is a two-step substitution reaction. The first step involves the formation of an intermediate compound, which is then subjected to further reactions to yield the final product . The reaction conditions often include the use of specific solvents, catalysts, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Analyse Des Réactions Chimiques

Types of Reactions

N-Cyclopentyl-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the fluorine atom and the boronic acid ester group.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds.

Common Reagents and Conditions

Palladium Catalysts: These are often used in coupling reactions involving this compound.

Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Bases: Bases such as potassium carbonate (K2CO3) are frequently employed to facilitate the reactions.

Major Products

The major products formed from reactions involving this compound depend on the specific reactants and conditions used. In Suzuki-Miyaura coupling, for example, the product is typically a biaryl compound.

Applications De Recherche Scientifique

N-Cyclopentyl-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has a wide range of applications in scientific research:

Biology: The compound’s derivatives are explored for their potential biological activities, including as enzyme inhibitors.

Industry: It is used in the synthesis of advanced materials and polymers.

Mécanisme D'action

The mechanism of action of N-Cyclopentyl-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its ability to participate in various chemical reactions due to its boronic acid ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis . The fluorine atom enhances the compound’s reactivity and stability by influencing the electronic properties of the molecule.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Uniqueness

N-Cyclopentyl-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is unique due to its combination of a cyclopentyl group, a fluorine atom, and a dioxaborolane moiety. This combination imparts distinct reactivity and stability, making it a valuable compound in various chemical and biological applications.

Activité Biologique

N-Cyclopentyl-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the benzamide class and includes a fluorine atom and a dioxaborolane moiety, which may enhance its pharmacological properties.

- Molecular Formula : C₁₈H₂₅BFNO₃

- Molecular Weight : 333.21 g/mol

- CAS Number : 2828440-19-1

The presence of the cyclopentyl group and the fluorine atom is significant as these modifications can influence the compound's interactions with biological targets.

Preliminary studies suggest that this compound may interact with various enzymes involved in critical biological pathways. The compound's structure indicates potential inhibitory activity against kinases such as GSK-3β and IKK-β, which are implicated in cancer progression and inflammatory responses.

Inhibitory Activity

Research indicates that compounds with similar structures demonstrate significant inhibitory effects on kinase activity. For instance:

- GSK-3β Inhibition : Compounds structurally related to this compound have shown IC50 values ranging from 10 nM to over 1000 nM against GSK-3β .

Cytotoxicity Assessment

In vitro studies evaluating the cytotoxic effects of this compound on various cell lines (e.g., HT-22 and BV-2) revealed:

- No significant decrease in cell viability at concentrations up to 10 µM for certain derivatives.

The cytotoxicity was assessed using fluorometric assays that measured cell viability across a range of concentrations (0.1 to 100 µM) .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. In studies involving BV-2 microglial cells:

- Significant reductions in nitric oxide (NO) and IL-6 levels were observed at concentrations as low as 1 µM .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-Cyclopropyl-2-fluoro-4-methylbenzamide | Cyclopropyl group instead of cyclopentyl | Different steric effects may alter reactivity |

| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | Lacks cyclopentyl substitution | Serves as a simpler analog for comparative studies |

| N-(Pyridin-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)benzamide | Pyridine instead of cyclopentyl | Potentially different biological activity due to nitrogen presence |

The unique combination of functional groups in N-Cyclopentyl-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)benzamide may confer advantages in terms of selectivity and potency compared to its analogs.

Case Studies and Research Findings

A recent study evaluated several derivatives of benzamides for their biological activity against specific targets. The findings indicated that modifications within the carboxamide moiety significantly influenced the inhibitory potency against kinases. For example:

Propriétés

IUPAC Name |

N-cyclopentyl-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25BFNO3/c1-17(2)18(3,4)24-19(23-17)12-9-10-14(15(20)11-12)16(22)21-13-7-5-6-8-13/h9-11,13H,5-8H2,1-4H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKUBNISMCULBOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)NC3CCCC3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25BFNO3 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.2 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.